2-((Dimethylamino)methyl)cyclohexanone CAS number and properties
2-((Dimethylamino)methyl)cyclohexanone CAS number and properties
An In-depth Technical Guide to 2-((Dimethylamino)methyl)cyclohexanone (CAS: 15409-60-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Significance
2-((Dimethylamino)methyl)cyclohexanone, registered under CAS number 15409-60-6, is a bifunctional organic compound of considerable interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of cyclohexanone featuring a dimethylaminomethyl substituent at the alpha position, classifying it as a Mannich base.[1][4] This arrangement of a ketone and a tertiary amine within the same molecule imparts versatile reactivity, making it a valuable synthetic building block.[1]
Its most prominent and well-documented role is as a pivotal intermediate in the synthesis of the centrally acting analgesic drug (±)-Tramadol.[1][4][5] The synthesis of Tramadol from this precursor is a classic application of the Grignard reaction, highlighting the compound's importance in accessing complex pharmaceutical targets.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, grounded in established scientific literature and protocols.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-((Dimethylamino)methyl)cyclohexanone are crucial for its application in synthesis, dictating reaction conditions, purification strategies, and storage.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 15409-60-6 | [1][2][3][6] |
| Molecular Formula | C₉H₁₇NO | [2][3][6] |
| Molecular Weight | 155.24 g/mol | [1][2][3] |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 222.3 °C at 760 mmHg | [2] |
| Density | 0.944 g/cm³ | [2] |
| Flash Point | 70.2 °C | [2] |
| Refractive Index | 1.606 | [2] |
| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one | [3] |
| InChI Key | QDHLEFBSGUGHCL-UHFFFAOYSA-N | [1][6] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
| Technique | Key Data Points & Interpretation | Source(s) |
| Infrared (IR) | ~1698 cm⁻¹: Strong C=O stretch, characteristic of a ketone. | [7] |
| ¹³C NMR | ~209.6 ppm: C-1 (ketone carbonyl). ~56.8 ppm: C-7 (methylene of the aminomethyl group). ~46.7 ppm: C-2 (methine at the substitution site). ~42.3, 41.8 ppm: Methyl carbons of the dimethylamino group. (Data for hydrochloride salt in CDCl₃) | [7] |
| Mass Spec (MS) | m/z 155: Molecular Ion [M]⁺. | [8][9] |
Synthesis: The Mannich Reaction
The primary and most efficient route to 2-((Dimethylamino)methyl)cyclohexanone is the Mannich reaction, a cornerstone of carbon-carbon bond formation that involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[1][10]
Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism. The causality behind this pathway lies in the sequential formation of electrophilic and nucleophilic species. First, an electrophilic iminium ion is generated from the amine and aldehyde. Concurrently, the ketone is converted to its nucleophilic enol form. The final step is the C-C bond-forming reaction between these two intermediates.
Caption: Synthesis of Tramadol diastereomers via Grignard reaction.
This reaction is diastereoselective, typically yielding an ~80:20 mixture of the (±)-trans and (±)-cis isomers, respectively. [1]The trans-isomer is the therapeutically active component known as Tramadol. [5]The stereochemical outcome is influenced by steric factors during the nucleophilic attack on the ketone.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount. 2-((Dimethylamino)methyl)cyclohexanone possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Profile
[3]
-
Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful)
-
Signal Word: Danger
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
Safe Handling Workflow
A self-validating protocol for handling this chemical involves a strict sequence of preparation, execution, and cleanup to minimize exposure risk.
Caption: Workflow for the safe handling of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, under refrigeration at 2-8°C. [2]* Disposal: All waste, including empty containers which may retain residue, must be treated as hazardous and disposed of in accordance with institutional and local environmental regulations. [11]
Conclusion
2-((Dimethylamino)methyl)cyclohexanone is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis via the robust Mannich reaction, combined with the strategic reactivity of its dual functional groups, solidifies its status as a critical precursor in the pharmaceutical industry, most notably for the production of Tramadol. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.
References
-
LookChem. 2-((Dimethylamino)methyl)cyclohexanone. [Link]
-
oc-praktikum.de. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]
-
PrepChem.com. Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. [Link]
-
PubChem. 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838. [Link]
-
NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]-. [Link]
-
ChemBK. 2-dimethylamino methyl cyclohexanone hydrochloride. [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
- Google Patents. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
-
NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]- Mass Spectrum. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-((Dimethylamino)methyl)cyclohexanone|lookchem [lookchem.com]
- 3. 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 [smolecule.com]
- 5. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 6. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
